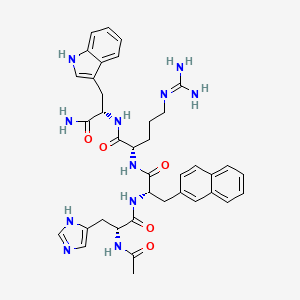
Ac-His-DNal(2)-Arg-Trp-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-His-DNal(2)-Arg-Trp-NH2 is a synthetic peptide compound that has garnered interest in scientific research due to its potential biological activities. This compound is composed of a sequence of amino acids, including acetylated histidine, 2-naphthylalanine, arginine, and tryptophan, with an amide group at the C-terminus. It is known for its role in modulating melanocortin receptors, which are involved in various physiological processes.
Preparation Methods
The synthesis of Ac-His-DNal(2)-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Ac-His-DNal(2)-Arg-Trp-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other functional groups to alter its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of melanocortin receptors in physiological processes.
Medicine: Research has explored its potential therapeutic applications, particularly in modulating receptor activity for treating conditions like obesity and inflammation.
Industry: The compound’s stability and activity make it a candidate for developing peptide-based drugs and diagnostic tools.
Mechanism of Action
Ac-His-DNal(2)-Arg-Trp-NH2 exerts its effects by binding to melanocortin receptors, particularly the melanocortin-1 receptor (MC1R). Upon binding, it activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in various physiological responses, including anti-inflammatory effects and modulation of energy homeostasis .
Comparison with Similar Compounds
Ac-His-DNal(2)-Arg-Trp-NH2 can be compared with other melanocortin receptor agonists, such as:
Ac-His-DPhe-Arg-Trp-NH2: Similar in structure but with phenylalanine instead of 2-naphthylalanine.
Ac-His-DNal(2)-Nle-Trp-NH2: Contains norleucine instead of arginine, leading to different receptor binding affinities and activities.
The uniqueness of this compound lies in its specific amino acid sequence, which confers distinct binding properties and biological activities compared to other related peptides.
Properties
Molecular Formula |
C38H45N11O5 |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H45N11O5/c1-22(50)46-33(18-27-20-42-21-45-27)37(54)49-32(16-23-12-13-24-7-2-3-8-25(24)15-23)36(53)47-30(11-6-14-43-38(40)41)35(52)48-31(34(39)51)17-26-19-44-29-10-5-4-9-28(26)29/h2-5,7-10,12-13,15,19-21,30-33,44H,6,11,14,16-18H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t30-,31-,32-,33+/m0/s1 |
InChI Key |
OHBCPCNJWIQQPW-ZWDYZTTJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


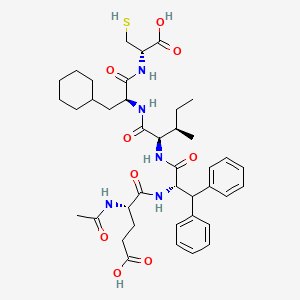
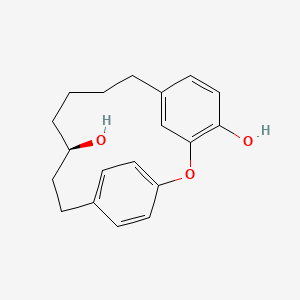
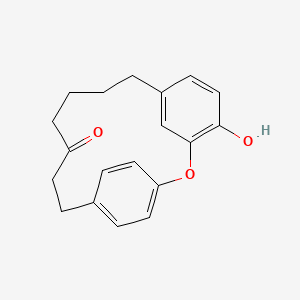
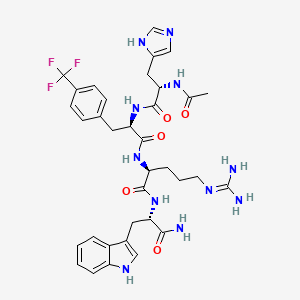
![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
![Ac-I[CV(2Nal)QDWGAHRC]T](/img/structure/B10846297.png)
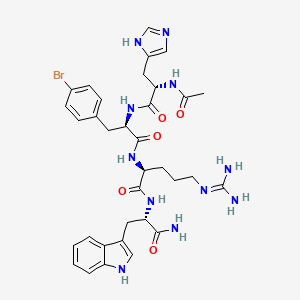
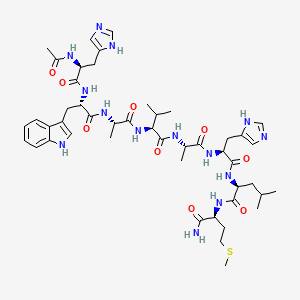
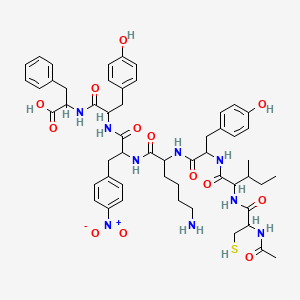
![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)
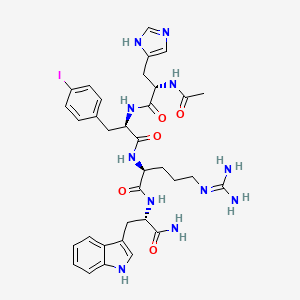
![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)
